Cas no 921938-80-9 (4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde)

4-Methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde is a heterocyclic aldehyde compound featuring a fused pyrido-oxazine core structure. Its key advantages include its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. The presence of both the aldehyde functional group and the nitrogen-oxygen heterocycle allows for selective derivatization, enabling applications in medicinal chemistry and material science. The compound’s rigid bicyclic framework contributes to its stability, while the reactive aldehyde group facilitates further functionalization. It is commonly utilized in the development of ligands, catalysts, and bioactive compounds, making it valuable for research and industrial applications.
4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde structure
921938-80-9 structure
商品名:4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
CAS番号:921938-80-9
MF:C9H10N2O2
メガワット:178.1879
CID:802952
PubChem ID:24229647

4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
    • 2H-Pyrido[3,2-b]-1,4-oxazine-7-carboxaldehyde,3,4-dihydro-4-methyl-
    • 4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-7-carbaldehyde
    • 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxaldehyde
    • 4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
    • FT-0731365
    • 3,4-Dihydro-4-methyl-2H-pyrido[3,2-b][1,4]oxazine-7-carboxaldehyde
    • A844172
    • 4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-7-carboxaldehyde
    • 2-METHYLFURO[3,2-D]PYRIMIDIN-4-OL
    • SCHEMBL14358268
    • PS-3570
    • DTXSID30640352
    • 921938-80-9
    • AKOS006221832
    • CS-0314430
    • WLB93880
    • MFCD09817506
    • DB-079253
    • 4-Methyl-3,4-dihydro-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
    • 4-methyl-2H,3H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
    • MDL: MFCD09817506
    • インチ: InChI=1S/C9H10N2O2/c1-11-2-3-13-8-4-7(6-12)5-10-9(8)11/h4-6H,2-3H2,1H3
    • InChIKey: CVHLHSUUCRUZHB-UHFFFAOYSA-N
    • ほほえんだ: CN1CCOC2=C1N=CC(C=O)=C2

計算された属性

  • せいみつぶんしりょう: 178.07400
  • どういたいしつりょう: 178.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.4A^2
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • 密度みつど: 1.243
  • ゆうかいてん: 93-94
  • ふってん: 368.7°C at 760 mmHg
  • フラッシュポイント: 176.8°C
  • 屈折率: 1.592
  • PSA: 42.43000
  • LogP: 0.78770

4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde セキュリティ情報

4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4279-5G
4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
921938-80-9 95%
5g
¥ 16,830.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4279-100MG
4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
921938-80-9 95%
100MG
¥ 1,405.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4279-250MG
4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
921938-80-9 95%
250MG
¥ 2,244.00 2023-04-13
Apollo Scientific
OR12435-50mg
3,4-Dihydro-4-methyl-2H-pyrido[3,2-b][1,4]oxazine-7-carboxaldehyde
921938-80-9 95%
50mg
£25.00 2025-02-19
Alichem
A029182152-1g
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
921938-80-9 95%
1g
$440.36 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1385100-1g
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
921938-80-9 98%
1g
¥3637.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1385100-250mg
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
921938-80-9 98%
250mg
¥1431.00 2024-04-25
A2B Chem LLC
AC83461-1mg
4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
921938-80-9 >97%
1mg
$201.00 2024-05-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4279-5.0g
4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
921938-80-9 95%
5.0g
¥16817.0000 2024-07-20
A2B Chem LLC
AC83461-100mg
4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
921938-80-9 98%
100mg
$97.00 2024-07-18

4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde 関連文献

4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehydeに関する追加情報

Introduction to 4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde (CAS No. 921938-80-9)

4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde, identified by the CAS number 921938-80-9, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This compound belongs to the pyrido[3,2-b][1,4]oxazine class, a scaffold that has been increasingly explored for its potential in drug discovery. The presence of a formyl group at the 7-position and a methyl substituent at the 4-position introduces specific electronic and steric properties that make this molecule a promising candidate for further investigation.

The pyrido[3,2-b][1,4]oxazine core is a fused bicyclic system consisting of a pyridine ring and an oxazine ring. This structural motif has been recognized for its ability to interact with biological targets in diverse ways, making it a valuable scaffold for the development of novel therapeutic agents. The 7-carbaldehyde functional group is particularly noteworthy as it serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrido[3,2-b][1,4]oxazine derivatives. Several studies have highlighted their utility in modulating various biological pathways, including enzyme inhibition and receptor binding. For instance, related compounds have been investigated for their anti-inflammatory and anticancer properties. The specific arrangement of rings and substituents in 4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde may contribute to its unique interaction profile with biological targets, making it a compelling subject for further research.

One of the most intriguing aspects of this compound is its potential as a precursor for the development of small-molecule inhibitors. The aldehyde functionality at the 7-position allows for condensation reactions with various nucleophiles, leading to the formation of Schiff bases or other heterocyclic systems. These modifications can be strategically employed to enhance binding affinity or selectivity towards specific biological targets. Additionally, the methyl group at the 4-position may influence the conformational flexibility of the molecule, thereby affecting its pharmacokinetic properties.

Recent advancements in computational chemistry have enabled more efficient virtual screening and design of novel heterocyclic compounds. 4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde has been subjected to molecular docking studies to predict its binding interactions with potential targets such as kinases or transcription factors. These computational approaches have provided valuable insights into the structural requirements necessary for effective binding and have guided the design of optimized derivatives.

The synthesis of 4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde presents both challenges and opportunities. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent methodologies have focused on streamlined synthetic strategies that minimize unnecessary steps while maintaining efficiency. For example, catalytic methods have been explored to facilitate key transformations involving the formation of the oxazine ring and the introduction of the aldehyde functionality.

In terms of biological evaluation, 4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde has shown promise in preliminary assays. Its ability to modulate enzyme activity or interfere with signaling pathways has been observed in cell-based models. While further studies are needed to fully elucidate its mechanism of action and therapeutic potential, this compound represents an exciting avenue for drug discovery in areas such as oncology and inflammatory diseases.

The development of novel pharmaceuticals relies heavily on access to high-quality starting materials like CAS No. 921938-80-9. Ensuring the purity and consistency of this compound is crucial for downstream applications in both academic research and industrial settings. Advances in purification techniques have improved our ability to obtain crystals suitable for X-ray diffraction studies or other structural determinations.

The future direction of research on 4-methyl-2H,3H,

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Amadis Chemical Company Limited
(CAS:921938-80-9)4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
A844172
清らかである:99%
はかる:1g
価格 ($):302.0